2-Benzylidene-2,3-dihydro-1H-indene
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Overview
Description
2-Benzylidene-2,3-dihydro-1H-indene is an organic compound characterized by a benzylidene group attached to a dihydroindene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-2,3-dihydro-1H-indene typically involves the condensation of benzaldehyde with 2,3-dihydro-1H-indene-1-one. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and it proceeds under mild conditions, usually at room temperature . The reaction can be represented as follows:
2,3-dihydro-1H-indene-1-one+benzaldehyde→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene group or the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of benzylidene ketones or carboxylic acids.
Reduction: Formation of 2-benzyl-2,3-dihydro-1H-indene.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-Benzylidene-2,3-dihydro-1H-indene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Benzylidene-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit the NF-κB pathway, reducing the expression of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzylidene-1-indanone
- 2-Benzylidene-1,3-indandione
- 2-Benzylidene-1H-indene-1,3(2H)-dione
Uniqueness
2-Benzylidene-2,3-dihydro-1H-indene is unique due to its dihydroindene structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
CAS No. |
23114-34-3 |
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Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-benzylidene-1,3-dihydroindene |
InChI |
InChI=1S/C16H14/c1-2-6-13(7-3-1)10-14-11-15-8-4-5-9-16(15)12-14/h1-10H,11-12H2 |
InChI Key |
RQXPWLWGICDJLP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)CC3=CC=CC=C31 |
Origin of Product |
United States |
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